3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile
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Overview
Description
3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a hydroxyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable cyanohydrin reagent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the nitrile group. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst or under elevated temperatures to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Fluoro-2-methylphenyl)-3-oxopropanenitrile or 3-(4-Fluoro-2-methylphenyl)-3-carboxypropanenitrile.
Reduction: Formation of 3-(4-Fluoro-2-methylphenyl)-3-aminopropanenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound’s fluoro-substituted phenyl ring and hydroxyl group enable it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in its reactivity and interaction with biological molecules. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Shares the fluoro-substituted phenyl ring but lacks the nitrile and hydroxyl groups.
3-Hydroxypropanenitrile: Contains the nitrile and hydroxyl groups but lacks the fluoro-substituted phenyl ring.
4-Fluoro-2-methylbenzaldehyde: Precursor in the synthesis of 3-(4-Fluoro-2-methylphenyl)-3-hydroxypropanenitrile, contains the fluoro-substituted phenyl ring and an aldehyde group.
Uniqueness
The presence of the fluoro-substituted phenyl ring enhances its stability and lipophilicity, while the hydroxyl and nitrile groups provide versatile sites for chemical modifications and interactions .
Properties
IUPAC Name |
3-(4-fluoro-2-methylphenyl)-3-hydroxypropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-7-6-8(11)2-3-9(7)10(13)4-5-12/h2-3,6,10,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSLIJHBIQFTGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(CC#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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